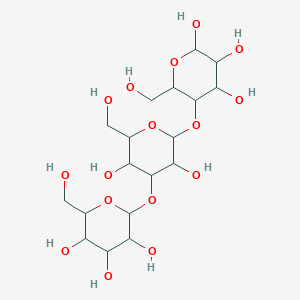
Isoglobotriose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isoglobotriose can be synthesized through enzymatic methods involving glycosyltransferases. One common approach is the use of donor substrates like UDP-galactose and acceptor substrates like lactose. The reaction typically occurs under mild conditions, with the enzyme facilitating the transfer of galactose to the lactose molecule .
Industrial Production Methods: Industrial production of this compound often involves high-performance liquid chromatography (HPLC) for isolation and purification. This method ensures high purity and yield of the compound, making it suitable for research and commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions: Isoglobotriose primarily undergoes glycosidic bond formation and hydrolysis. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Glycosidic Bond Formation: Enzymes like glycosyltransferases are commonly used.
Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its monosaccharide components.
Oxidation and Reduction: Mild oxidizing agents like periodate can be used for oxidation, while reducing agents like sodium borohydride can be used for reduction.
Major Products Formed:
Hydrolysis: Galactose and glucose.
Oxidation: Aldonic acids.
Reduction: Sugar alcohols.
Wissenschaftliche Forschungsanwendungen
Isoglobotriose has a wide range of applications in scientific research:
Chemistry: Used as a standard for chromatographic analysis and as a building block for more complex glycoconjugates.
Biology: Plays a role in cell-cell recognition and signaling processes.
Medicine: Investigated for its potential in developing therapeutic agents, particularly in the field of immunology.
Industry: Used in the production of functional foods and as a prebiotic to promote gut health .
Wirkmechanismus
Isoglobotriose exerts its effects primarily through interactions with specific receptors on cell surfaces. These interactions can trigger various signaling pathways, influencing cellular processes such as proliferation, differentiation, and immune responses. The exact molecular targets and pathways can vary depending on the biological context .
Vergleich Mit ähnlichen Verbindungen
Globotriose: Similar structure but with different glycosidic linkages.
Lactose: A disaccharide with a similar glucose-galactose backbone.
Maltotriose: A trisaccharide composed of three glucose units.
Uniqueness: Isoglobotriose is unique due to its specific glycosidic linkages (Gal(α1-3)Gal(β1-4)Glc), which confer distinct biological properties. Its presence in certain mammalian milks and its role in cell signaling and immune responses further highlight its uniqueness .
Eigenschaften
IUPAC Name |
2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-4-7(22)9(24)12(27)17(31-4)34-15-8(23)5(2-20)32-18(13(15)28)33-14-6(3-21)30-16(29)11(26)10(14)25/h4-29H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDPRQJTYDIWJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














